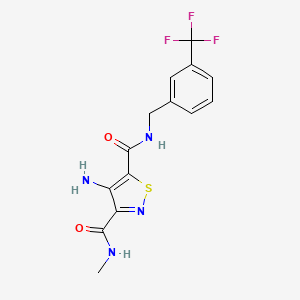![molecular formula C21H18FN5O4 B2501658 N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-53-4](/img/structure/B2501658.png)
N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that appears to be structurally related to a class of pyrazolopyrimidine derivatives. These derivatives have been explored for various biological activities, including anti-mycobacterial properties and potential use in imaging with PET for the TSPO 18kDa. The compound likely shares some of the core structural features that contribute to these activities, such as the pyrazolopyrimidine core and a fluorophenyl group.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives has been reported in the literature. For instance, a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis . Another study reported the synthesis of novel analogues of DPA-714, a pyrazolopyrimidine acetamide, for PET imaging of the TSPO 18kDa . These syntheses typically involve multiple steps, starting from commercially available precursors, and may include reactions such as Sonogashira couplings and subsequent fluorination steps .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazolopyrimidine core, which is a fused bicyclic system combining a pyrazole and a pyrimidine ring. Substituents on this core, such as a fluorophenyl group, can significantly influence the biological activity of these compounds. The presence of a 3-(4-fluoro)phenyl group has been associated with potent in vitro activity against M.tb .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolopyrimidine derivatives are crucial for introducing various functional groups that modulate the compounds' biological activities and physicochemical properties. For example, Sonogashira couplings are used to introduce alkynyl groups, which can then be fluorinated to yield the desired fluorinated derivatives . These reactions are carefully chosen to ensure the stability of the final compounds and to avoid the formation of unwanted metabolites, such as defluorinated by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as lipophilicity, are important determinants of their biological activity and pharmacokinetic profile. The lipophilicity of these compounds, as measured by logD, can vary with the length of the side chain and is a critical factor in their affinity and selectivity towards biological targets like the TSPO 18kDa . Additionally, the stability of these compounds in the presence of liver microsomes is an important consideration for their potential as drug candidates, as it can predict their metabolic stability in vivo .
Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds have been identified as privileged heterocycles in drug discovery, displaying a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies for developing drug-like candidates from this scaffold are highlighted, emphasizing the significant biological properties and structure-activity relationships (SAR) studies that have broadened the scope for medicinal chemists to explore this scaffold for potential drug candidates (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidines
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have extensive applications in medicinal and pharmaceutical industries, has been reviewed. These scaffolds are explored for their bioavailability and broader synthetic applications, with a focus on the employment of diversified hybrid catalysts for their development. This review emphasizes the application of these catalysts in synthesizing lead molecules for potential therapeutic applications (Parmar et al., 2023).
Design of p38α MAP Kinase Inhibitors
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been explored as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in proinflammatory cytokine release. The review covers the design, synthesis, and activity studies of these compounds, highlighting their potential therapeutic applications in treating inflammatory conditions (Scior et al., 2011).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidine framework, have been identified for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The synthesis methods for these heterocycles and their potential yields under various conditions have been discussed, providing insights into developing more active biological agents through modification and derivatization (Dar & Shamsuzzaman, 2015).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives for electronic devices and luminescent elements has been reviewed. The incorporation of these scaffolds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the multifaceted applications of these heterocyclic compounds beyond medicinal chemistry (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-15-7-8-18(31-2)17(9-15)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGBBWYNRRMGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)
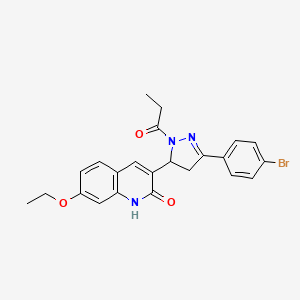
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

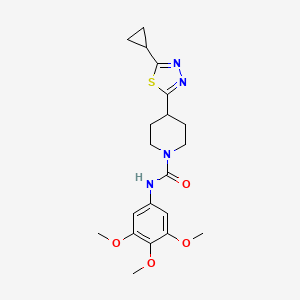
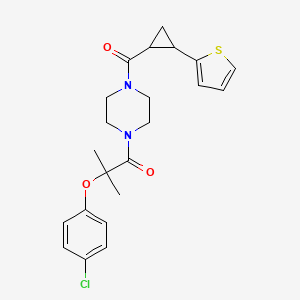
![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)


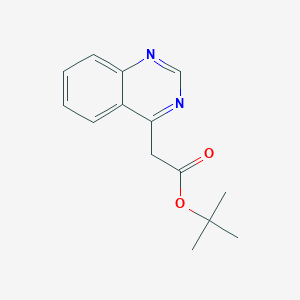
![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

